molecular formula C11H18F2N2O2 B2815463 Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2137997-74-9

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No. B2815463
CAS RN: 2137997-74-9
M. Wt: 248.274
InChI Key: DOGQPOKUZVLPJP-UHFFFAOYSA-N
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Description

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate, also known as BTT-3033, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BTT-3033 is a spirocyclic compound that has a unique structure and properties that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate plays a crucial role in the synthesis and molecular structure analysis of various compounds. For example, the compound has been synthesized as a cyclic amino acid ester from corresponding salts via an intramolecular lactonization reaction. It has been characterized using spectroscopy and mass spectrometry, with its crystal structure determined through X-ray diffraction analysis (Moriguchi et al., 2014).

Use in Peptide Synthesis

In peptide synthesis, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate derivatives have been synthesized for use as constrained surrogates of dipeptides. These derivatives are significant in creating conformationally restricted pseudopeptides and mimetics of natural peptides (Fernandez et al., 2002).

Involvement in Chemical Reactions

The compound is involved in various chemical reactions like the intramolecular Schmidt reaction, leading to the formation of saturated fused heterocyclic systems. These reactions are essential for synthesizing intermediates used in further chemical synthesis (Moskalenko & Boev, 2014).

Role in Supramolecular Arrangements

Studies have shown that derivatives of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate contribute to understanding supramolecular arrangements. They help in exploring the relationship between molecular and crystal structures, particularly in compounds with cyclohexane rings, enhancing the knowledge of hydrogen bond interactions in crystallography (Graus et al., 2010).

properties

IUPAC Name

tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(7-15)4-14-5-11(10,12)13/h14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGQPOKUZVLPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

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